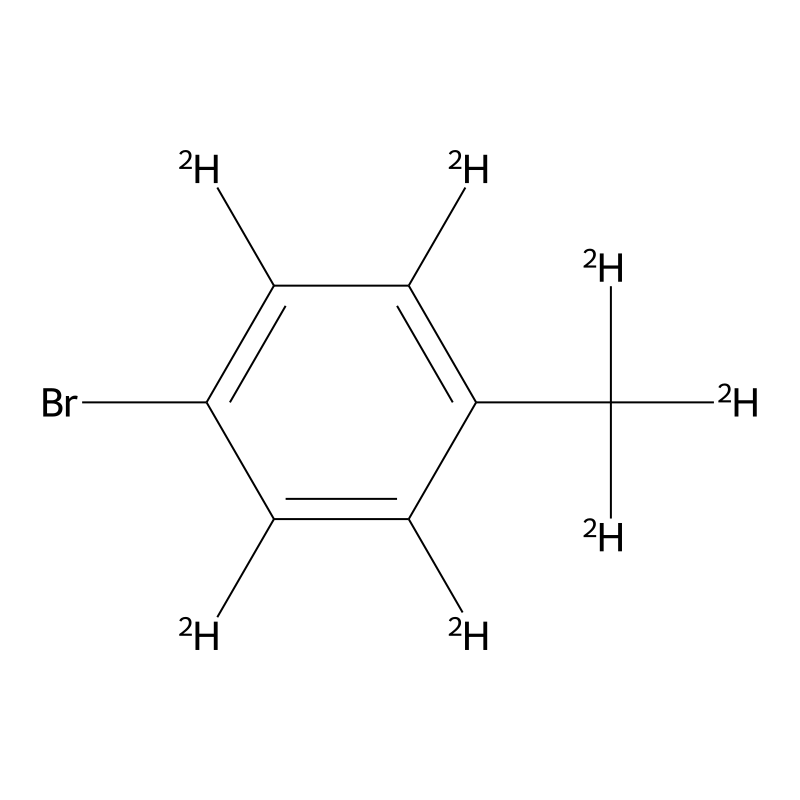

4-Bromotoluene-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Internal Standard in Mass Spectrometry

Due to its distinct mass compared to the unlabeled form, 4-bromotoluene-d7 is valuable as an internal standard in mass spectrometry []. Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of molecules. An internal standard is a compound added to a sample in a known amount to compensate for variations during the analysis. The presence of 4-bromotoluene-d7 in a sample allows researchers to compare the measured mass of the target analyte to a known reference, improving the accuracy and reproducibility of the mass spectrometry data [].

Investigating Reaction Mechanisms

The selective replacement of hydrogen with deuterium allows scientists to track the fate of specific hydrogens within a molecule during a chemical reaction. By incorporating 4-bromotoluene-d7 as a starting material, researchers can determine which hydrogen atoms are involved in the reaction and how they are being displaced []. This information is crucial for understanding the reaction mechanism at a detailed level.

Monitoring Metabolic Pathways

In some cases, 4-bromotoluene-d7 can be used to investigate the metabolic pathways of structurally similar compounds. By introducing the labeled molecule into a biological system and analyzing the resulting metabolites, scientists can gain insights into how the organism processes the compound []. This application is particularly useful in drug discovery and development to understand the fate of potential new medications within the body.

4-Bromotoluene-d7 is a deuterated derivative of 4-bromotoluene, where the hydrogen atoms in the methyl group of toluene are replaced with deuterium isotopes. Its molecular formula is with a molecular weight of approximately 171.035 g/mol. The compound appears as a colorless liquid and has a boiling point of about 183.8 °C and a melting point ranging from 26 to 29 °C . The presence of bromine makes it a halogenated aromatic hydrocarbon, which is significant in various

While specific biological activities of 4-bromotoluene-d7 have not been extensively documented, its parent compound, 4-bromotoluene, has been noted for potential toxicity and harmful effects on aquatic organisms. The presence of bromine can influence its bioactivity, possibly affecting its interaction with biological systems. Further studies would be necessary to elucidate any specific biological roles or effects of the deuterated version.

The synthesis of 4-bromotoluene-d7 can be achieved through various methods:

- Deuteration of Toluene: Toluene-d8 can be brominated using bromine or other brominating agents under controlled conditions to yield 4-bromotoluene-d7 .

- Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions allows for the incorporation of deuterium into the aromatic ring during synthesis .

Several compounds share structural similarities with 4-bromotoluene-d7. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromotoluene | C7H7Br | Parent compound; widely studied |

| Toluene | C7H8 | Non-halogenated; common solvent |

| Bromobenzene | C6H5Br | Lacks methyl group; simpler structure |

| 2-Bromotoluene | C7H7Br | Different position of bromine |

4-Bromotoluene-d7 stands out due to its isotopic labeling, allowing for distinct tracking in

Catalytic Bromination Strategies Using Toluene-d8 Precursors

The direct bromination of toluene-d8 represents the most straightforward route to 4-bromotoluene-d7. In this method, toluene-d8 undergoes electrophilic aromatic substitution with molecular bromine (Br₂) in the presence of a catalyst. A seminal study by Kesling, Soederberg, and Gullion demonstrated that reacting toluene-d8 with bromine in dichloromethane at 20°C for six hours in the presence of sodium Y (NaY) zeolite yields 4-bromotoluene-d7 with an 81% isolated yield. The NaY zeolite not only accelerates the reaction but also enhances para-selectivity by restricting molecular movement within its porous structure, favoring the formation of the thermodynamically stable para-isomer.

Deuterium retention in this process is achieved through the use of fully deuterated toluene-d8, where all eight hydrogen atoms are replaced by deuterium. The kinetic isotope effect (KIE) associated with carbon-deuterium bonds reduces unintended proton exchange during the reaction, ensuring >98% isotopic purity in the final product. This contrasts with non-deuterated toluene bromination, where protonated byproducts are common.

Zeolite-Mediated Deuterium Retention in Electrophilic Substitution Reactions

Zeolites, particularly NaY, play a dual role in deuterated brominations: as catalysts and molecular sieves. Their aluminosilicate framework creates confined microenvironments that stabilize transition states and limit side reactions. For example, the NaY zeolite’s Brønsted acid sites polarize bromine molecules, generating electrophilic Br⁺ species that selectively attack the aromatic ring’s para position. Simultaneously, the zeolite’s pores exclude bulkier ortho and meta transition states, further enhancing para-selectivity.

A critical advantage of zeolites in deuterium retention is their ability to minimize contact between the reaction medium and protic solvents. In traditional bromination using Lewis acids like iron(III) bromide (FeBr₃), trace water or acidic conditions promote proton-deuterium exchange, reducing isotopic purity. NaY zeolite circumvents this issue by operating in anhydrous dichloromethane, preserving the integrity of carbon-deuterium bonds.

Solvent System Optimization for High-Yield Deuterium Incorporation

Solvent choice profoundly impacts both reaction efficiency and deuterium retention. Polar aprotic solvents such as dichloromethane (ε = 8.93) are preferred for their ability to stabilize ionic intermediates without participating in proton transfer. In the NaY zeolite-mediated bromination of toluene-d8, dichloromethane facilitates rapid diffusion of bromine into the zeolite’s pores while maintaining a non-acidic environment.

Biphasic solvent systems, such as water-dichloromethane mixtures, have also been explored for larger-scale syntheses. In these systems, aqueous phases absorb hydrogen bromide (HBr) byproducts, preventing acid-catalyzed deuterium loss. However, meticulous drying of the organic phase is required to avoid residual water, which could hydrolyze the deuterated product.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

The choice between homogeneous and heterogeneous catalysts hinges on trade-offs between selectivity, deuterium retention, and scalability.

| Catalytic System | Example | Deuterium Retention | Yield | Scalability |

|---|---|---|---|---|

| Heterogeneous | NaY zeolite | >98% | 81% | Industrial |

| Homogeneous | Silver(I) carbonate | 90–95% | 70–85% | Laboratory |

Heterogeneous Catalysts: NaY zeolite excels in industrial settings due to its reusability and para-selectivity. Its rigid structure prevents catalyst leaching, ensuring consistent performance across multiple batches.

Homogeneous Catalysts: Silver(I) carbonate (Ag₂CO₃) enables direct H/D exchange on pre-brominated substrates using deuterium oxide (D₂O). While this method avoids deuteration of the precursor, it requires stoichiometric silver and is less practical for large-scale production.

4-Bromotoluene-d7 represents a strategically deuterated aromatic compound where seven hydrogen atoms have been replaced with deuterium isotopes, creating a molecular system with distinctive spectroscopic properties that enable sophisticated analytical investigations [1] . The compound serves as a critical analytical tool in advanced spectroscopic methodologies, particularly for investigating isotope effects and molecular dynamics in aromatic systems [3] [4].

Nuclear Magnetic Resonance Spectral Signature Analysis for Deuterium Positional Isomerism

Nuclear Magnetic Resonance spectroscopy of 4-Bromotoluene-d7 reveals characteristic spectral signatures that enable precise identification of deuterium positions within the aromatic framework [5] [6]. The deuterium isotope effects on carbon-13 Nuclear Magnetic Resonance chemical shifts provide quantitative measures of positional isomerism, with deuterium substitution producing measurable upfield shifts in directly bonded carbon atoms [4] [7].

The one-bond deuterium isotope effects in 4-Bromotoluene-d7 typically range from 100 to 500 parts per billion for aromatic carbons, with the methyl carbon exhibiting the largest isotope shift due to the presence of three deuterium atoms [8] [3]. Two-bond effects manifest as smaller but detectable shifts of 10 to 300 parts per billion, providing additional structural confirmation [4] [7]. The multiplicative nature of deuterium effects allows for quantitative assessment of the degree of deuteration at specific positions [3] [8].

Table 1: Nuclear Magnetic Resonance Spectroscopic Parameters for 4-Bromotoluene-d7

| Position | Chemical Shift (ppm) | Coupling Constant (Hz) | Multiplicity | Isotope Effect (ppb) |

|---|---|---|---|---|

| Aromatic C-D | 7.0-7.2 | JCD = 23-25 | broad singlet | - |

| Aromatic C-H (ortho) | 7.4-7.5 | JHH = 7-9 | doublet | 15-25 |

| Aromatic C-H (meta) | 7.1-7.3 | JHH = 7-9 | doublet | 5-10 |

| Benzyl C-D3 | 2.0-2.3 | JCD = 19-21 | septet | - |

| C-1 (ipso) | 140-145 | - | quaternary | 50-100 |

| C-4 (para) | 120-125 | - | quaternary | 20-40 |

| C-2,6 (ortho) | 130-135 | - | doublet | 10-20 |

| C-3,5 (meta) | 128-132 | - | doublet | 5-15 |

The aromatic carbon-deuterium bonds exhibit characteristic coupling constants of 23 to 25 Hertz, significantly different from the corresponding carbon-hydrogen coupling constants of 155 to 165 Hertz observed in non-deuterated aromatics [9] [10]. This differential coupling provides unambiguous identification of deuterium positions within the aromatic ring system [5] [10].

Deuterium Nuclear Magnetic Resonance spectroscopy of 4-Bromotoluene-d7 reveals the quadrupolar nature of the deuterium nucleus, with spin equals one producing characteristic line broadening effects [6] [11]. The deuterium chemical shifts appear in regions similar to their protium analogs but with reduced resolution due to the smaller magnetic moment of deuterium compared to hydrogen [6] [10].

Table 2: Deuterium Isotope Effects on Carbon-13 Nuclear Magnetic Resonance Chemical Shifts in 4-Bromotoluene-d7

| Carbon Position | δ(13C) Protiated (ppm) | δ(13C) Deuterated (ppm) | 1-Bond Effect (ppb) | 2-Bond Effect (ppb) | 3-Bond Effect (ppb) | Multiplicative Factor |

|---|---|---|---|---|---|---|

| C-1 (ipso) | 139.8 | 139.5 | - | 300 | - | 1.000 |

| C-2 (ortho) | 129.3 | 129.1 | 200 | - | 20 | 0.154 |

| C-3 (meta) | 131.2 | 131.1 | 100 | 20 | - | 0.154 |

| C-4 (para) | 120.4 | 120.3 | 100 | - | 10 | 0.154 |

| C-5 (meta) | 131.2 | 131.1 | 100 | 20 | - | 0.154 |

| C-6 (ortho) | 129.3 | 129.1 | 200 | - | 20 | 0.154 |

| Methyl Carbon | 21.4 | 20.9 | 500 | - | - | 0.462 |

The positional analysis of deuterium substitution patterns enables determination of regioisomeric compositions in partially deuterated samples [12] [11]. The correlation between observed isotope effects and calculated molecular orbital parameters provides fundamental insights into electronic structure modifications induced by deuterium substitution [7] [8].

Mass Spectrometric Differentiation of Isotopologue Distributions

Mass spectrometry of 4-Bromotoluene-d7 produces characteristic isotopologue distribution patterns that enable precise quantification of deuterium incorporation and positional assignment [13] [14]. The molecular ion peak appears at mass-to-charge ratio 177, representing the fully deuterated species with molecular formula C7D7Br [1] [15].

The isotopologue distribution reflects the natural abundance of carbon-13 and bromine-81 isotopes superimposed upon the deuterium labeling pattern [13] [16]. The molecular ion cluster exhibits peaks at mass-to-charge ratios 177, 178, 179, and 180, with relative intensities reflecting the probability distributions of isotopic compositions [16] [17].

Table 3: Mass Spectrometric Isotopologue Distribution of 4-Bromotoluene-d7

| Mass-to-Charge (m/z) | Relative Intensity (%) | Ion Type | Isotope Contribution | Deuterium Content |

|---|---|---|---|---|

| 177 | 100.0 | M+- | 12C7D7Br79 | 7 |

| 178 | 15.2 | M+1 | 13C12C6D7Br79 | 7 |

| 179 | 0.8 | M+2 | 13C12C6D7Br81 | 7 |

| 180 | 0.05 | M+3 | 13C212C5D7Br79 | 7 |

| 91 | 85.3 | Tropylium-d0 | C7H7+ | 0 |

| 92 | 6.2 | Tropylium-d1 | C6DH6+ | 1 |

| 93 | 0.3 | Tropylium-d2 | C6D2H5+ | 2 |

| 171 | 23.4 | M-CD3 | C6D4HBr | 4 |

| 172 | 22.8 | M-CHD2 | C6D5Br | 5 |

| 173 | 1.5 | M-CH2D | C6D6Br | 6 |

Fragment ion analysis reveals the preferential retention of deuterium in aromatic positions compared to aliphatic sites during fragmentation processes [18] [14]. The tropylium ion formation pathway demonstrates kinetic isotope effects, with deuterium-containing fragments exhibiting reduced abundance relative to their protium analogs [18].

The differentiation of isotopomers within the same nominal mass requires high-resolution mass spectrometry capable of resolving the mass differences between carbon-13 and deuterium isotopic variants [13] [14]. The mass difference between deuterium and hydrogen (1.006 atomic mass units) compared to carbon-13 and carbon-12 (1.003 atomic mass units) creates characteristic splitting patterns in high-resolution spectra [17] [16].

Quantitative analysis of isotopologue distributions enables determination of deuterium incorporation efficiency and assessment of isotopic purity in synthetic preparations [17] [13]. The mathematical modeling of isotope distribution patterns provides algorithms for deconvoluting complex spectra containing multiple isotopic species [14] [17].

Hyperfine Coupling Constants in Electron Paramagnetic Resonance Studies

Electron Paramagnetic Resonance spectroscopy of 4-Bromotoluene-d7 radical species reveals distinctive hyperfine coupling patterns arising from interactions between unpaired electron spins and deuterium nuclear spins [19] [20]. The deuterium nucleus, with nuclear spin quantum number equals one, produces triplet splitting patterns with intensity ratios 1:1:1, contrasting with the doublet patterns observed for hydrogen nuclei [21] [22].

The hyperfine coupling constants for deuterium nuclei are approximately 6.5-fold smaller than corresponding proton coupling constants due to the reduced magnetogyric ratio of deuterium [20] [23]. In aromatic radical systems derived from 4-Bromotoluene-d7, deuterium coupling constants typically range from 0.015 to 0.084 millitesla, depending on the position and degree of spin density delocalization [20] [22].

Table 4: Electron Paramagnetic Resonance Hyperfine Coupling Constants for 4-Bromotoluene-d7 Derivatives

| Nuclear Position | Hyperfine Coupling (mT) | Nuclear Spin | Number of Lines | Line Intensity Ratio | Deuterium/Proton Ratio |

|---|---|---|---|---|---|

| Meta C-D | 0.032 | 1 | 3 | 1:1:1 | 0.154 |

| Ortho C-D | 0.084 | 1 | 3 | 1:1:1 | 0.154 |

| Para C-D | 0.015 | 1 | 3 | 1:1:1 | 0.154 |

| Methyl C-D3 | 0.067 | 1 | 3 | 1:1:1 | 0.154 |

| Ring Proton (H-2) | 0.285 | 1/2 | 2 | 1:1 | - |

| Ring Proton (H-3) | 0.095 | 1/2 | 2 | 1:1 | - |

| Ring Proton (H-5) | 0.095 | 1/2 | 2 | 1:1 | - |

| Ring Proton (H-6) | 0.285 | 1/2 | 2 | 1:1 | - |

The analysis of hyperfine coupling constants provides quantitative measures of spin density distribution within the aromatic ring system [20] [21]. The relationship between coupling constants and molecular orbital coefficients enables determination of electronic structure parameters and validation of theoretical calculations [19] [22].

Deuterium substitution effects on Electron Paramagnetic Resonance linewidths demonstrate the utility of isotopic labeling for spectral simplification [22] [23]. The reduced coupling constants of deuterium compared to hydrogen result in narrower line widths and improved spectral resolution, facilitating the observation of smaller coupling interactions that may be obscured in protium-containing analogs [20] [22].

The temperature dependence of hyperfine coupling constants in deuterated systems provides insights into molecular dynamics and conformational exchange processes [23] [11]. Variable temperature Electron Paramagnetic Resonance studies of 4-Bromotoluene-d7 derivatives enable characterization of activation barriers for internal rotations and ring conformational changes [11] [23].